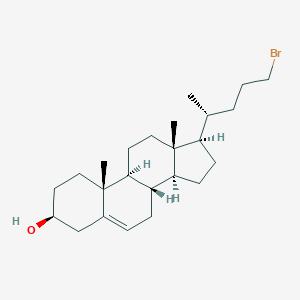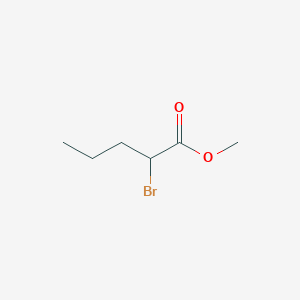![molecular formula C₃₂H₄₄O₉ B042169 (2R,6S)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid CAS No. 98665-19-1](/img/structure/B42169.png)
(2R,6S)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
Descripción general
Descripción
Synthesis Analysis
Synthesis approaches for complex molecules often involve multi-step reactions, including key strategies like aldol condensation, methylenation, and reactions involving cyclohexanones or related structures. For example, Kirihata et al. (1995) discussed synthesizing an unusual amino acid through aldol condensation, demonstrating the intricate steps required for complex molecule synthesis (Kirihata, Nakao, Fukuari, & Ichimoto, 1995).
Molecular Structure Analysis
The determination of molecular structure, including stereochemistry and conformation, is crucial for understanding a compound's properties and potential reactivity. X-ray crystallography provides definitive structural insights, as seen in studies by Lynton & Siew (1973), who analyzed the crystal and molecular structure of a synthetic intermediate, revealing key conformational details (Lynton & Siew, 1973).
Chemical Reactions and Properties
Chemical reactions involving complex molecules can lead to a variety of products depending on the conditions and reactants used. For instance, the Strecker-type degradation of amino acids by specific fatty esters highlights the intricate reactions such compounds can undergo, producing various degradation products (Zamora, Gallardo, Navarro, & Hidalgo, 2005).
Physical Properties Analysis
Physical properties such as melting points, boiling points, solubility, and crystal structure are fundamental to understanding how a compound behaves under different conditions. The crystal structure, in particular, provides insights into the compound's stability and potential interactions with other molecules.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for undergoing specific types of chemical reactions, are essential for practical applications. Studies like those on the rearrangement of steroids under specific conditions can offer insights into the reactivity and transformation possibilities of complex molecules (Britten & Njau, 1976).
Aplicaciones Científicas De Investigación
Synthesis of Liver X Receptor Agonists
Hyodeoxycholic acid, a by-product from the livestock industry, has been utilized to synthesize Liver X Receptor (LXR) modulators. LXRs are crucial for cholesterol metabolism regulation, and their dysfunction can lead to various diseases. Bile acid analogs, synthesized using hyodeoxycholic acid as a steroidal scaffold, have shown potential as LXR agonists, indicating their relevance in developing clinical LXR regulators (Ching, 2013).
Antimicrobial and Antitumor Properties
Triorganotin(IV) derivatives of sodium deoxycholate have been synthesized and evaluated for their antimicrobial and antitumor activities. These compounds, characterized by various spectroscopic techniques, have shown significant antibacterial, antifungal, and anticancer activities, highlighting their potential as potent antifungal agents and for use in cancer treatment (Shaheen et al., 2014).
Structural Elucidation in Medicinal Chemistry
The structural elucidation of various steroidal compounds plays a crucial role in medicinal chemistry. For instance, the analysis of 5,22-Stigmastadien-3β-yl p-toluenesulfonate helped understand the relative orientations of peripheral groups, which is vital in drug design and understanding molecular interactions (Ketuly et al., 2010).
Development of Herbal Therapeutics
Inhibitors against Methicillin-resistant Staphylococcus aureus (MRSA) infections have been explored using computer-aided design. Herbal compounds, such as those from Aloe vera and Azadirachta indica (Neem), have shown promising binding energies against MRSA-associated proteins, indicating their potential as herbal therapeutics (Skariyachan et al., 2011).
Propiedades
IUPAC Name |
6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19,21-22,27,36H,9-14H2,1-8H3,(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXUCEXEMJPDRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ganoderic acid H | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035987 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
CID 73657194 | |
CAS RN |
98665-19-1 | |
| Record name | Ganoderic acid H | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98665-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganoderic acid H | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035987 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propanal](/img/structure/B42086.png)
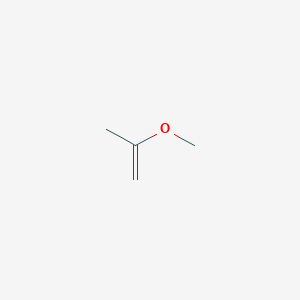
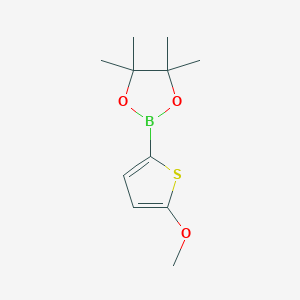
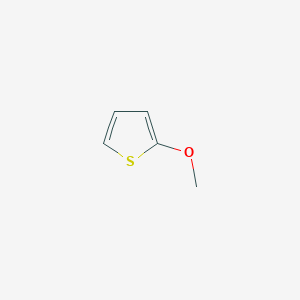
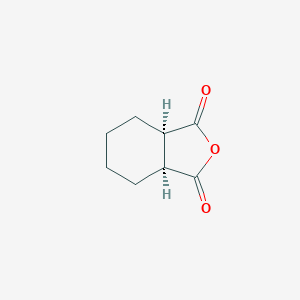
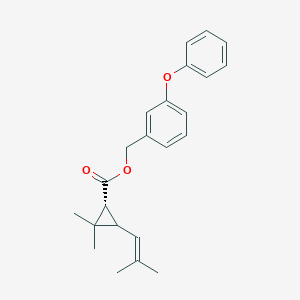
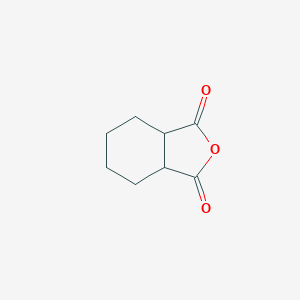
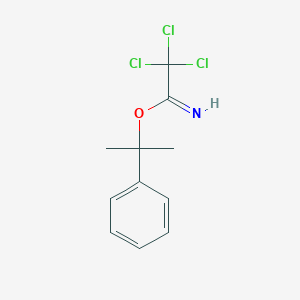
![(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester](/img/structure/B42105.png)
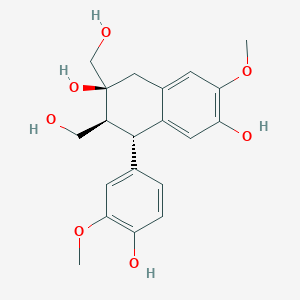
![(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide](/img/structure/B42108.png)
